Ridaforolimus

Vue d'ensemble

Description

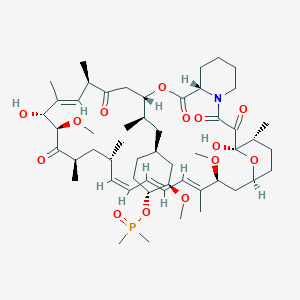

Ridaforolimus, also known as AP23573 and MK-8669, is an investigational targeted and small-molecule inhibitor of the protein mTOR . This protein acts as a central regulator of protein synthesis, cell proliferation, cell cycle progression, and cell survival, integrating signals from proteins such as PI3K, AKT, and PTEN, which are known to be important to malignancy .

Synthesis Analysis

This compound is a novel non-prodrug analogue of rapamycin, designed to inhibit the growth and proliferation of tumor cells by inhibiting the activity of the mTOR protein . It offers improved aqueous solubility, stability, and affinity compared to rapamycin .Molecular Structure Analysis

The molecular formula of this compound is C53H84NO14P . Its molar mass is 990.222 g·mol−1 .Chemical Reactions Analysis

This compound has been reported to cause mucositis of the mouth and rectum in a patient during chemotherapy for Ewing’s sarcoma of the pelvis .Physical And Chemical Properties Analysis

This compound has a molecular formula of C53H84NO14P and a molar mass of 990.21 . It is a potent small-molecule inhibitor of the protein mTOR .Applications De Recherche Scientifique

Antitumor Activity in Sarcomas

Ridaforolimus has shown significant activity in patients with metastatic sarcoma and endometrial cancer. A Phase II trial indicated that this compound led to progression-free survival (PFS) results favorable compared to historical metrics in patients with advanced and pretreated sarcomas (Chawla et al., 2012). Another study noted that the absence of PTEN or elevated levels of phosphorylated or total AKT in endometrial but not sarcoma cell lines was associated with greater sensitivity to this compound. The study also highlighted the correlation of cells in the G0–G1 phase before treatment with this compound sensitivity (Squillace et al., 2011).

Use in Various Cancer Types

This compound has been evaluated for use in a range of cancers including breast cancer, endometrial cancer, non-small cell lung cancer, and prostate cancer. Its efficacy as a single agent in advanced endometrial cancer has been demonstrated, showing antitumor activity and acceptable tolerability (Colombo et al., 2013). Furthermore, this compound, in combination with other agents, has shown enhanced pathway inhibition and promising clinical activity in heavily pretreated advanced cancer patients (Di Cosimo et al., 2014).

Pediatric Oncology Applications

This compound has been tested in pediatric patients with refractory solid tumors, demonstrating that it is well-tolerated and may represent a therapeutic option in pediatric malignancies. A study involving pediatric patients showed no dose-limiting toxicities over the dose range tested, indicating its potential as a treatment option in this group (Gore et al., 2013).

Pharmacokinetics and Safety

Studies have also focused on the pharmacokinetics and safety of this compound. A Phase I study in adult Chinese patients with advanced solid tumors investigated the pharmacokinetic and safety profiles of this compound, showing similar adverse events and pharmacokinetic profiles to those from Caucasian and Japanese patients reported previously (Liu et al., 2013). Another study explored the minimal impact of food on the pharmacokinetics of this compound, suggesting that it should be given without regard to food (Stroh et al., 2012).

Mécanisme D'action

Target of Action

Ridaforolimus, also known as AP23573 and MK-8669 , is a targeted and small-molecule inhibitor of the protein mTOR . mTOR is a serine kinase of the phosphatidylinositol-3-kinase (PI3K) family that regulates protein synthesis, affecting cell growth and proliferation . It acts as a central regulator of cell growth and division, integrating signals from proteins such as PI3K, AKT, and PTEN, which are known to be important to malignancy .

Mode of Action

This compound inhibits the mammalian target of rapamycin (mTOR), thereby interfering with cell growth, division, metabolism, and angiogenesis . This inhibition creates a starvation-like effect in cancer cells . The compound exhibits a predominantly cytostatic mode of action .

Biochemical Pathways

This compound affects the mTOR pathway, which is hyperactivated through oncogenic transformation in many human malignancies . mTOR is a downstream effector of the phosphatidylinositol 3-kinase/Akt and nutrient-sensing pathways, which cancer cells need to proliferate . The mTOR pathway’s activity is mediated through mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) .

Pharmacokinetics

It is known that this compound has improved aqueous solubility, stability, and affinity compared to rapamycin .

Result of Action

The administration of this compound to tumor cells in vitro results in dose-dependent inhibition of mTOR activity with concomitant effects on cell growth and division . It also has potent inhibitory effects on vascular endothelial growth factor secretion, endothelial cell growth, and glucose metabolism .

Action Environment

The action of this compound is influenced by environmental conditions as mTOR functions as a sensor of nutrient, mitogen, and energy levels . .

Safety and Hazards

Orientations Futures

Ridaforolimus has shown promise in clinical trials for treating various tumors, including endometrial cancer, ovarian cancer, prostate cancer, breast cancer, renal cell carcinoma, and other solid tumors . Future research could involve a comparative investigation into the respective roles of this compound and Rapamycin in cancer treatment .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Ridaforolimus involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-bromo-2-chloro-1-(4-((dimethylamino)methyl)phenyl)ethanone", "2-aminoethanol", "acetic anhydride", "triethylamine", "sodium hydroxide", "sodium borohydride", "methyl tert-butyl ether", "methanol", "water" ], "Reaction": [ "Step 1: 4-bromo-2-chloro-1-(4-((dimethylamino)methyl)phenyl)ethanone is reacted with 2-aminoethanol in the presence of acetic anhydride and triethylamine to form 4-bromo-2-chloro-1-(4-((dimethylamino)methyl)phenyl)ethyl acetate.", "Step 2: The resulting product from step 1 is then treated with sodium hydroxide to form 4-bromo-2-chloro-1-(4-((dimethylamino)methyl)phenyl)ethanol.", "Step 3: The product from step 2 is then reacted with sodium borohydride in the presence of methanol to form 4-bromo-2-chloro-1-(4-((dimethylamino)methyl)phenyl)ethanol hydrochloride.", "Step 4: The product from step 3 is then treated with methyl tert-butyl ether to form Ridaforolimus as a white solid." ] } | |

| Deforolimus inhibits the mammalian target of rapamycin (mTOR), a serine kinase of the phosphatidylinositol-3-kinase (PI3K) family that regulates protein synthesis, affecting cell growth and proliferation. mTOR is a downstream effector of the phosphatidylinositol 3-kinase/Akt and nutrient-sensing pathways which cancer cells need to proliferate. | |

Numéro CAS |

572924-54-0 |

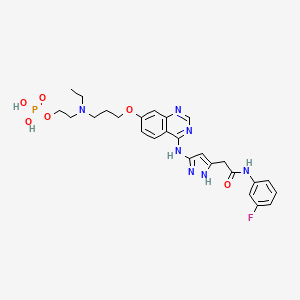

Formule moléculaire |

C53H84NO14P |

Poids moléculaire |

990.2 g/mol |

Nom IUPAC |

(1R)-12-[1-(4-dimethylphosphoryloxy-3-methoxycyclohexyl)propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |

InChI |

InChI=1S/C53H84NO14P/c1-32-18-14-13-15-19-33(2)44(63-8)30-40-23-21-38(7)53(61,67-40)50(58)51(59)54-25-17-16-20-41(54)52(60)66-45(35(4)28-39-22-24-43(46(29-39)64-9)68-69(11,12)62)31-42(55)34(3)27-37(6)48(57)49(65-10)47(56)36(5)26-32/h13-15,18-19,27,32,34-36,38-41,43-46,48-49,57,61H,16-17,20-26,28-31H2,1-12H3/t32?,34?,35?,36?,38?,39?,40?,41?,43?,44?,45?,46?,48?,49?,53-/m1/s1 |

Clé InChI |

BUROJSBIWGDYCN-VUDSBINYSA-N |

SMILES isomérique |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)[C@@]1(O2)O)C(C)CC4CCC(C(C4)OC)OP(=O)(C)C)C)C)O)OC)C)C)C)OC |

SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OP(=O)(C)C)C)C)O)OC)C)C)C)OC |

SMILES canonique |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OP(=O)(C)C)C)C)O)OC)C)C)C)OC |

Apparence |

Solid powder |

Autres numéros CAS |

572924-54-0 |

Pictogrammes |

Health Hazard; Environmental Hazard |

Pureté |

>97% (or refer to the Certificate of Analysis) |

Durée de conservation |

>5 years if stored properly |

Solubilité |

soluble in DMSO, not soluble in water. |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

AP23573; AP 23573; AP-23573; MK8669; MK 8669; MK-8669; Deforolimus, Ridaforolimus |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Ridaforolimus (Deforolimus), a non-prodrug rapamycin analog, selectively inhibits the mammalian target of rapamycin (mTOR). [, , , ]

A: this compound (Deforolimus) binds to the FKBP12 protein, forming a complex that interacts with and inhibits the kinase activity of mTOR complex 1 (mTORC1). [, ]

A: Inhibiting mTORC1 leads to a decrease in the phosphorylation of downstream targets, including 4E-BP1 and S6K1, ultimately impacting cell growth, proliferation, angiogenesis, and metabolism. [, , , ]

ANone: The molecular formula of this compound (Deforolimus) is C₅₁H₈₁NO₁₄, and its molecular weight is 932.17 g/mol.

A: this compound (Deforolimus) exhibits improved stability compared to rapamycin, but specific data on its stability under various conditions would require further investigation and consultation of drug product information. []

ANone: this compound (Deforolimus) is a kinase inhibitor and does not exhibit catalytic properties itself. It acts by binding to mTOR and blocking its kinase activity.

A: Research highlights the development of a DSPE-PEG2000 micellar formulation of this compound (Deforolimus) that significantly enhances its solubility and half-life in rats, suggesting improved bioavailability. []

ANone: The provided research focuses primarily on the clinical aspects of this compound (Deforolimus). Information regarding SHE regulations would need to be obtained from relevant regulatory agencies and drug safety data sheets.

A: this compound (Deforolimus) exhibits non-linear pharmacokinetics. Oral bioavailability data is available, but specific details on absorption would require further investigation. []

ANone: Specific details on the distribution of this compound (Deforolimus) are not provided in the research.

A: Similar to sirolimus, this compound (Deforolimus) is primarily metabolized by the CYP3A4 enzyme. []

ANone: Specific details on the elimination pathways of this compound (Deforolimus) are not outlined in the provided research.

A: The half-life of this compound (Deforolimus) is prolonged, ranging from 30 to 60 hours depending on the dosage and formulation. [, ]

A: Decreased phosphorylation of 4E-BP1 in peripheral blood mononuclear cells (PBMCs) and skin biopsies serves as a pharmacodynamic marker of mTOR inhibition. [, , , ]

A: this compound (Deforolimus) demonstrated potent antiproliferative effects in various cancer cell lines, including sarcoma, endometrial, breast, and prostate cancer cells. [, , , , , , ]

A: this compound (Deforolimus) demonstrated significant antitumor activity in xenograft models of sarcoma, endometrial, and prostate cancers. [, , , ]

A: Numerous clinical trials, including Phase I, II, and III studies, have investigated this compound (Deforolimus) in patients with various cancers, notably sarcomas, endometrial cancer, and breast cancer. [, , , , , , , , , , , , ]

A: Resistance mechanisms to this compound (Deforolimus) are not fully elucidated, but research suggests that activation of the Akt pathway, potentially through feedback loops, may contribute to resistance. [, ]

A: While specific cross-resistance patterns are not discussed, research indicates that combining this compound (Deforolimus) with other targeted therapies, such as Akt inhibitors or anti-IGF1R antibodies, might overcome resistance mechanisms. [, , ]

A: The development of the DSPE-PEG2000 micellar formulation aims to improve drug delivery and bioavailability of this compound (Deforolimus). []

A: Research suggests that patients with PTEN-deficient tumors or those exhibiting high Ki67 index and low RAS gene signature might be more sensitive to this compound (Deforolimus) treatment. [, , ]

A: Decreased phosphorylation of 4E-BP1 in PBMCs and tumor tissue can be used to monitor mTOR inhibition and treatment response. [, , , ]

ANone: Specific details regarding the analytical methods used to quantify this compound (Deforolimus) are not provided in the research.

ANone: The provided research focuses primarily on the pharmacological and clinical aspects of this compound (Deforolimus). Information regarding environmental impact, dissolution properties, analytical method validation, quality control, immunogenicity, drug transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, biodegradability, alternatives, recycling, research infrastructure, historical context, and cross-disciplinary applications would require further investigation and consultation of specialized resources.

A: Research on this compound (Deforolimus) has advanced the understanding of mTOR signaling in cancer and contributed to the development of novel therapeutic strategies for sarcomas, endometrial cancer, and other malignancies. [, , , ]

A: Beyond oncology, research on this compound (Deforolimus) and its interactions with the mTOR pathway may have implications for other areas like immunology, metabolism, and aging. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-tert-butyl-3-[(5-methyl-2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B1683925.png)

![2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-1H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B1683943.png)